5-Chloro-2-ethoxynicotinic acid
Overview
Description
5-Chloro-2-ethoxynicotinic acid: is an organic compound with the molecular formula C8H8ClNO3. It is a derivative of nicotinic acid, which is also known as niacin or vitamin B3. This compound is characterized by the presence of a chlorine atom at the 5-position and an ethoxy group at the 2-position of the nicotinic acid structure. It is used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-ethoxynicotinic acid typically involves the chlorination of 2-ethoxynicotinic acid. The reaction is carried out under controlled conditions to ensure the selective substitution of the chlorine atom at the 5-position. The process may involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Chloro-2-ethoxynicotinic acid can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted nicotinic acid derivatives.
Scientific Research Applications
Chemistry: 5-Chloro-2-ethoxynicotinic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is used to study the effects of nicotinic acid derivatives on cellular processes. It is also used in the development of new drugs and therapeutic agents.
Medicine: The compound has potential applications in the treatment of diseases related to nicotinic acid deficiency. It is also being investigated for its anti-inflammatory and analgesic properties.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. It is also used as a precursor for the synthesis of various specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-ethoxynicotinic acid involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of enzymes involved in lipid metabolism and inflammatory pathways. The compound may also interact with nicotinic acid receptors, leading to various physiological effects.
Comparison with Similar Compounds
- 2-Chloronicotinic acid
- 5-Bromo-2-ethoxynicotinic acid
- 2-Ethoxynicotinic acid
Comparison: 5-Chloro-2-ethoxynicotinic acid is unique due to the presence of both a chlorine atom and an ethoxy group, which impart distinct chemical and biological properties. Compared to 2-Chloronicotinic acid, the ethoxy group in this compound enhances its solubility and reactivity. Similarly, the presence of the chlorine atom differentiates it from 2-Ethoxynicotinic acid, making it more suitable for specific chemical reactions and applications.
Properties
IUPAC Name |
5-chloro-2-ethoxypyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-2-13-7-6(8(11)12)3-5(9)4-10-7/h3-4H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIBPOFHVJBUSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=N1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20415536 | |
Record name | 5-chloro-2-ethoxypyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20415536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68359-07-9 | |
Record name | 5-chloro-2-ethoxypyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20415536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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